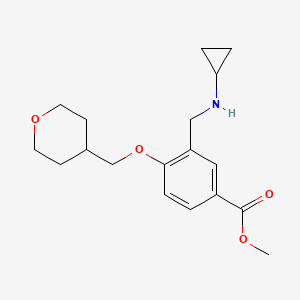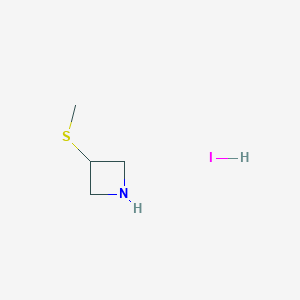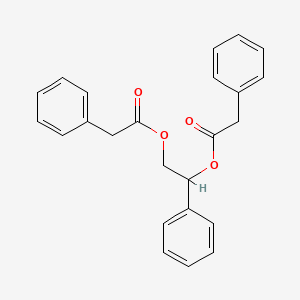
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core substituted with hydroxymethyl and methylethoxy groups, and esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester typically involves multi-step organic reactions. One common method starts with the esterification of benzoic acid derivatives. The hydroxymethyl and methylethoxy groups are introduced through specific substitution reactions. For instance, the hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The methylethoxy group can be introduced through an etherification reaction using isopropanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid might be employed to facilitate the reactions, and purification steps like distillation or recrystallization would be used to isolate the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid esters.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can mimic natural substrates, providing insights into biochemical processes.
Medicine
In medicine, this compound and its derivatives could be explored for their potential therapeutic properties. For example, the ester group might be modified to enhance drug delivery or bioavailability.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks or electrophilic substitutions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.
類似化合物との比較
Similar Compounds
Benzoic acid, 3-(hydroxymethyl)-, methyl ester: Lacks the methylethoxy group, making it less hydrophobic.
Benzoic acid, 5-(1-methylethoxy)-, methyl ester: Lacks the hydroxymethyl group, affecting its reactivity.
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, ethyl ester: Has an ethyl ester group instead of a methyl ester, altering its solubility and reactivity.
Uniqueness
Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester is unique due to the presence of both hydroxymethyl and methylethoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
methyl 3-(hydroxymethyl)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8,13H,7H2,1-3H3 |
InChIキー |
AHDQMCDSASQAFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)
![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)







![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
